molecular formula C19H21N9O B6467917 2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile CAS No. 2640964-83-4

2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile

Cat. No.: B6467917
CAS No.: 2640964-83-4
M. Wt: 391.4 g/mol
InChI Key: AVIOUBCBPZGRMV-UHFFFAOYSA-N
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Description

Chemical Structure and Classification This compound (molecular formula: C₁₈H₂₃N₅O, molecular weight: ~341.42 g/mol) is a pyrimidine derivative featuring a purine core, an octahydropyrrolo[3,4-c]pyrrole bicyclic system, and a 2-methoxyethyl substituent.

Synthesis and Applications
Synthesized via multi-step organic reactions, this compound is documented in patents as a protein kinase inhibitor, targeting signaling pathways in diseases like cancer. Key steps include palladium-catalyzed cross-coupling and cyclization, with purification via chromatography . Analytical characterization employs NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Properties

IUPAC Name

2-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-29-5-4-26-12-24-16-17(26)22-11-23-18(16)27-7-13-9-28(10-14(13)8-27)19-21-3-2-15(6-20)25-19/h2-3,11-14H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIOUBCBPZGRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CC(=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound involves a multi-step process:

  • Starting Materials: : The synthesis begins with the selection of appropriate precursors such as substituted pyrimidine and octahydropyrrolo[3,4-c]pyrrole.

  • Reaction Steps
    • Step 1: : Initial formation of the purinyl core through the fusion of pyrimidine with a methoxyethyl group.

    • Step 2: : Introduction of the octahydropyrrolo[3,4-c]pyrrole moiety to the purinyl core via cyclization.

    • Step 3: : Functionalization of the pyrimidine-4-carbonitrile group, ensuring precise control of reaction conditions like temperature, solvent, and catalysts.

  • Purification: : The final compound is then purified using methods such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis:

  • Batch Processing: : Ensuring large quantities of the starting materials and maintaining consistent reaction conditions.

  • Continuous Flow Chemistry: : Utilizing advanced techniques to improve efficiency and reduce the potential for human error.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions:

  • Oxidation: : Primarily affects the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Targets the nitrile group, potentially yielding amines.

  • Substitution: : The presence of multiple ring systems allows for a variety of electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation over palladium or lithium aluminum hydride.

  • Substitution: : Utilizing halogenated intermediates and polar aprotic solvents to facilitate reactions.

Major Products

Depending on the reaction, the major products can include:

  • Oxidized derivatives: : Aldehyde or carboxylic acids.

  • Reduced derivatives: : Amines.

  • Substituted derivatives: : Various functionalized pyrimidine and pyrrolo[3,4-c]pyrrole products.

Scientific Research Applications

Chemistry

This compound is useful in understanding reaction mechanisms involving complex ring systems. Its unique structure also makes it a valuable model for studying the reactivity of similar heterocyclic compounds.

Biology

Biologically, it can serve as a tool for probing cellular mechanisms due to its interaction with specific enzymes and receptors.

Medicine

In the medical field, the compound's potential as a therapeutic agent is significant. Its structure suggests it could act on nucleic acid pathways, making it a candidate for antiviral or anticancer research.

Industry

Industrially, its applications could range from the development of advanced materials to its use as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The compound operates by interacting with molecular targets such as enzymes and receptors involved in nucleic acid pathways. Its mechanism might involve:

  • Binding to Active Sites: : Inhibiting or modulating the activity of key enzymes.

  • Pathway Modulation: : Affecting biochemical pathways related to cell division or viral replication.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Compound Name Heterocyclic Core Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine 2-Methoxyethyl, Carbonitrile 341.42 High kinase selectivity; optimized for solubility and bioavailability
6-{...}-pyridine-2-carbonitrile () Pyridine 2-Methoxyethyl, Carbonitrile ~337.40 Reduced binding affinity vs. pyrimidine analogs due to altered π-π interactions
3-{...}-pyrazine-2-carbonitrile () Pyrazine 2-Methoxyethyl, Carbonitrile ~343.43 Enhanced electron-deficient character; potential for improved metabolic stability
6-[5-(6-Trifluoromethylpyrimidin-4-yl)-...]-pyridine-3-carbonitrile () Pyrimidine Trifluoromethyl, Carbonitrile 384.34 Increased lipophilicity and potency due to CF₃ group; improved target engagement

Key Observations :

  • Pyrimidine vs. Pyridine : Pyrimidine analogs exhibit higher kinase inhibition due to complementary hydrogen bonding with ATP-binding pockets .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and carbonitrile groups enhance metabolic stability and binding affinity .

Analogs with Substituent Variations

Compound Name Substituent Modifications Biological Activity
6-[5-(2-Ethoxybenzoyl)-...]-9-methyl-9H-purine () 2-Ethoxybenzoyl substituent Improved lipophilicity (logP +0.5 vs. methoxyethyl); moderate cytotoxicity
6-{5-[5-Fluoro-6-(isopropyl)pyrimidin-4-yl]-...}-9-(2-methoxyethyl)-9H-purine () 5-Fluoro, 6-isopropylpyrimidine Enhanced kinase selectivity (IC₅₀ = 12 nM vs. 18 nM for target compound)
9-(2-Methoxyethyl)-6-[5-(1-methylpyrazole-3-carbonyl)-...]-9H-purine () Pyrazole carbonyl group Dual kinase/phosphodiesterase inhibition; broader therapeutic potential

Key Observations :

  • Aromatic Substituents : Ethoxybenzoyl groups increase membrane permeability but may reduce solubility .
  • Halogenation : Fluorine atoms improve metabolic stability and target binding via hydrophobic interactions .

Functional Group Comparisons

Compound Name Functional Group Impact on Bioactivity
Target Compound Carbonitrile Electrophilic site for covalent binding; moderate reactivity
N-ethyl-5-(9-methyl-9H-purin-6-yl)-...-carboxamide () Carboxamide Hydrogen bonding with kinase active sites; improved solubility vs. carbonitrile
6-[5-(Benzenesulfonyl)-...]-9-ethyl-9H-purine () Benzenesulfonyl Enhanced steric bulk; reduced off-target effects but lower oral bioavailability

Key Observations :

  • Carbonitrile vs. Carboxamide : Carboxamide analogs show higher solubility but lower cell permeability due to increased polarity .
  • Sulfonyl Groups : Improve target specificity but require formulation optimization for bioavailability .

Biological Activity

The compound 2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of pyrimidine and purine derivatives, as well as the incorporation of the octahydropyrrolo structure. The specific synthetic routes can vary, but often include:

  • Formation of the pyrimidine core : Utilizing appropriate reagents to construct the pyrimidine ring.
  • Attachment of the purine moiety : This step may involve coupling reactions that link the purine to the pyrimidine.
  • Incorporation of functional groups : Such as methoxyethyl and carbonitrile groups, which are crucial for enhancing biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives related to pyrimidines have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound APseudomonas aeruginosa0.21 µM
Compound BEscherichia coli0.25 µM
Compound CCandida albicans0.30 µM

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, thieno[2,3-d]pyrimidines have been shown to inhibit cell proliferation in breast cancer cell lines such as MDA-MB-231 with IC50 values ranging from 27.6 μM to 50 μM .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Thieno AMDA-MB-23127.6
Thieno BHCT11635.0
Thieno CA54940.5

The biological activity of This compound is believed to stem from its ability to interact with specific molecular targets:

  • Inhibition of DNA Gyrase : Similar compounds have shown binding affinity to DNA gyrase, a critical enzyme for bacterial DNA replication .
  • Antifungal Activity : The compound exhibits selective antifungal properties against species such as Candida, suggesting a mechanism involving disruption of fungal cell wall synthesis .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives, including our compound of interest. The results indicated that these compounds not only inhibited bacterial growth effectively but also showed lower cytotoxicity towards human cell lines compared to traditional antibiotics .

Study on Anticancer Activity

Another research focused on the anticancer effects of thieno[2,3-d]pyrimidines demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced their cytotoxicity.

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